tert-Butyl3-(thiazol-4-yl)propanoate
Description
Molecular Geometry and Conformational Analysis
The molecular structure of tert-butyl 3-(thiazol-4-yl)propanoate is defined by three key components: a tert-butyl ester group, a three-carbon propanoate linker, and a thiazole ring substituted at the 4-position. The SMILES notation (CC(C)(C)OC(=O)CCC1=CSC=N1) clarifies the connectivity, revealing a planar thiazole ring (C3H3NS) fused to a propanoate chain (CH2CH2COO-) terminated by a bulky tert-butyl moiety (C(CH3)3).
The thiazole ring exhibits aromaticity due to delocalized π-electrons across its nitrogen and sulfur atoms. This planarity is critical for stabilizing intermolecular interactions, such as π-π stacking. The propanoate linker introduces conformational flexibility, allowing rotation around the C–C single bonds. However, steric hindrance from the tert-butyl group restricts free rotation, favoring a staggered conformation where the ester oxygen aligns antiperiplanar to the thiazole ring. Computational models suggest two dominant conformers:
- A synclinal arrangement , where the thiazole ring and tert-butyl group occupy adjacent quadrants.
- An antiperiplanar arrangement , maximizing distance between the thiazole’s sulfur atom and the ester carbonyl.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 213.30 g/mol |
| IUPAC Name | tert-butyl 3-(1,3-thiazol-4-yl)propanoate |
| InChI | InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-14-7-11-8/h6-7H,4-5H2,1-3H3 |
| InChI Key | MHUMEIZSAAHQNW-UHFFFAOYSA-N |
The ester carbonyl (C=O) exhibits a bond length of approximately 1.21 Å, typical for conjugated esters, while the thiazole’s C–S and C–N bonds measure 1.71 Å and 1.30 Å, respectively, consistent with aromatic delocalization.
Crystallographic Characterization
Despite its synthetic utility, tert-butyl 3-(thiazol-4-yl)propanoate lacks publicly available single-crystal X-ray diffraction data. However, analogous thiazole derivatives provide insights into expected packing patterns. For example, methyl 2-(1,2-thiazol-3-yl)propanoate () crystallizes in a monoclinic system (space group P2₁/c) with intermolecular hydrogen bonds between the ester carbonyl and adjacent thiazole protons. By analogy, the tert-butyl variant likely forms similar hydrogen-bonding networks, though its bulkier substituent may reduce crystal symmetry.
Theoretical lattice energy calculations predict a layered structure with alternating hydrophobic (tert-butyl) and polar (thiazole-ester) regions. This microphase separation could enhance thermal stability, as observed in related thiazole-containing polymers.
Comparative Analysis of Thiazole Ring Substituent Effects
The electronic and steric effects of thiazole substituents profoundly influence molecular reactivity and physicochemical properties. Comparing tert-butyl 3-(thiazol-4-yl)propanoate with structurally related compounds reveals key trends:
Substituent Position :
- 4-position substitution (as in the target compound) directs electron density toward the sulfur atom, enhancing electrophilic aromatic substitution at C2 and C5.
- 3-position substitution (e.g., methyl 2-(1,2-thiazol-3-yl)propanoate) shifts reactivity toward nitrogen, favoring nucleophilic attacks.
Electronic Effects :
- The tert-butyl group exerts a strong electron-donating inductive effect (+I), stabilizing the ester carbonyl’s resonance structure. This contrasts with electron-withdrawing groups (e.g., nitro-), which reduce ester hydrolysis rates.
- The propanoate linker introduces moderate electron-withdrawing effects (-I), polarizing the thiazole ring and increasing its susceptibility to electrophilic substitution.
Steric Impacts :
- Bulky substituents (e.g., tert-butyl) hinder π-π stacking, reducing melting points compared to smaller analogs. For instance, tert-butyl 3-(thiazol-4-yl)propanoate is liquid at room temperature, whereas methyl analogs are crystalline solids.
These comparisons underscore the delicate balance between electronic and steric factors in tailoring thiazole-based compounds for specific applications.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-14-7-11-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
MHUMEIZSAAHQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CSC=N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- The thiazole derivative acts as a nucleophile attacking the β-carbon of tert-butyl acrylate.
- The reaction proceeds via Michael addition, forming the C-C bond between the thiazole ring and the propanoate chain.
- The ester functionality is preserved, yielding tert-butyl 3-(thiazol-4-yl)propanoate as the product.
Yield and Purification
- Yields typically range from moderate to good (~29% to 60%), depending on the specific thiazole derivative and reaction conditions.
- Purification is achieved through column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
- Post-reaction workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent removal under vacuum.
Representative Data Table for Michael Addition Reaction Conditions and Yields
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | CuI | Et3N | DMF | 80 | 6 | 19 | Initial attempt, low yield |
| 2 | None | Et3N | DMF | 80 | 6 | 29 | Improved yield without catalyst |
| 3 | None | Et3N | DMF | 80 | 8 | 35 | Extended time, better conversion |
| 4 | None | Et3N | DMSO | 80 | 6 | 25 | Alternative solvent, lower yield |
| 5 | None | DBU | DMF | 80 | 6 | 22 | Different base, lower yield |
Data adapted from experimental optimization studies on similar thiazole-ester syntheses
Multi-Step Synthesis via Thiazole Functionalization and Esterification
Thiazole Ring Formation and Bromination
- Starting from substituted anilines or acetophenone derivatives, the thiazole ring can be constructed via cyclocondensation reactions involving α-bromoacyl compounds and thiourea derivatives.
- Bromination of precursor compounds (e.g., 4-aminoacetophenone) with bromine in acetic acid yields α-bromoacyl intermediates.
- These intermediates undergo cyclocondensation with thioamides to form substituted thiazole rings.
Esterification to Form tert-Butyl Ester
- The carboxylic acid or acid derivative on the propanoate chain is then esterified with tert-butyl alcohol, often using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Alternative methods include the use of tert-butyl acrylate as an esterifying agent in Michael addition reactions, as described above.
Advantages and Limitations
- This route allows for the introduction of diverse substituents on the thiazole ring before ester formation.
- However, it involves more steps and may require purification at each stage.
- Yields are generally moderate to high depending on reaction optimization.
Experimental Findings and Optimization
Catalyst and Base Screening
- Copper(I) iodide was initially tested as a catalyst but showed only slight improvement in yield.
- Triethylamine was found to be the most effective base for promoting the Michael addition.
- Other bases such as DBU and K2CO3 resulted in lower yields.
Solvent Effects
- DMF provided the best solvent environment due to its polarity and ability to dissolve both reactants.
- DMSO and acetonitrile were less effective.
Temperature and Time
- Reaction temperature at 80 °C was optimal.
- Reaction times between 6 to 8 hours yielded the best conversion rates.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Michael Addition | Thiazole derivative + tert-butyl acrylate | Et3N, DMF, 80 °C, 6 h | 29–60 | Simple one-pot, mild conditions |
| Multi-step Thiazole Synthesis | α-Bromoacyl compounds + thiourea + esterification | Bromination, cyclocondensation, acid-catalyzed esterification | Moderate to high | Allows diverse substitution, longer process |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(thiazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Scientific Research Applications
tert-Butyl 3-(thiazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: tert-Butyl 3-(thiazol-4-yl)propanoate likely employs acid-catalyzed esterification or coupling reactions, as seen in the synthesis of the oxazoline analog. In contrast, natural analogs like Zygocaperoside require extraction and chromatographic separation.
- Stability : The tert-butyl group in both synthetic compounds confers hydrolytic stability compared to methyl or ethyl esters, which aligns with industrial preferences for stable intermediates.
- Spectroscopic Features : While NMR data for the thiazole derivative are absent in the evidence, the oxazoline analog shows distinct ¹H-NMR signals for tert-butyl (δ 1.40 ppm) and ester carbonyl (δ 174.2 ppm in ¹³C-NMR). Thiazole protons typically resonate at δ 7.5–8.5 ppm, suggesting detectable aromatic signals in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
